Cas no 1639352-03-6 (MC-VC-PABC-DNA31)

MC-VC-PABC-DNA31 structure
MC-VC-PABC-DNA31 structure
Product name:MC-VC-PABC-DNA31
CAS No:1639352-03-6
MF:C77H96N10O21
MW:1497.64056110382
CID:5061143
PubChem ID:166596982

MC-VC-PABC-DNA31 Chemical and Physical Properties

Names and Identifiers

    • MC-VC-PABC-DNA31
    • DA-65303
    • G16924
    • 1639352-03-6
    • MS-32187
    • Inchi: 1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15-,34-29-,40-18-/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1
    • InChI Key: MJUSLPQDGZEJSC-FZUCKAIOSA-N
    • SMILES: O(C(C)=O)[C@@H]1[C@H](C)[C@H](C=CO[C@]2(C)C(=C3C4=C5C(=C(C(C4=C(C(C)=C3O2)O)=O)NC(C(C)=CC=C[C@H](C)[C@@H]([C@@H](C)[C@H]([C@H]1C)O)O)=O)OC1C(C(C=C(C=1)N1CCC(CC1)NC(=O)OCC1C=CC(=CC=1)NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN1C(C=CC1=O)=O)=O)=O)=O)=O)=N5)O)OC |c:8,34,36|

Computed Properties

  • Exact Mass: 1496.67515011g/mol
  • Monoisotopic Mass: 1496.67515011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 23
  • Heavy Atom Count: 108
  • Rotatable Bond Count: 24
  • Complexity: 3970
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 441Ų
  • XLogP3: 2.9

MC-VC-PABC-DNA31 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57396-1mg
MC-VC-PABC-DNA31
1639352-03-6 98%
1mg
¥0.00 2023-09-07
MedChemExpress
HY-128897-1mg
MC-VC-PABC-DNA31
1639352-03-6 98.71%
1mg
¥9800 2024-04-19
1PlusChem
1P01N7M7-5mg
MC-VC-PABC-DNA31
1639352-03-6 98%
5mg
$2268.00 2024-06-19
Ambeed
A1365109-1mg
MC-VC-PABC-DNA31
1639352-03-6 98%
1mg
$980.0 2024-04-23
1PlusChem
1P01N7M7-10mg
MC-VC-PABC-DNA31
1639352-03-6 98%
10mg
$3470.00 2024-06-19
Ambeed
A1365109-5mg
MC-VC-PABC-DNA31
1639352-03-6 98%
5mg
$1950.0 2024-04-23
1PlusChem
1P01N7M7-1mg
MC-VC-PABC-DNA31
1639352-03-6 98%
1mg
$1158.00 2024-06-19
Ambeed
A1365109-10mg
MC-VC-PABC-DNA31
1639352-03-6 98%
10mg
$3000.0 2024-04-23
MedChemExpress
HY-128897-10mg
MC-VC-PABC-DNA31
1639352-03-6 99.76%
10mg
¥30000 2023-08-31
ChemScence
CS-0101955-1mg
MC-VC-PABC-DNA31
1639352-03-6
1mg
$980.0 2022-04-27

Additional information on MC-VC-PABC-DNA31

Exploring MC-VC-PABC-DNA31 (CAS 1639352-03-6): A Cutting-Edge Compound in Bioconjugation and Drug Delivery

MC-VC-PABC-DNA31 (CAS 1639352-03-6) is a highly specialized linker-payload compound widely used in bioconjugation and targeted drug delivery systems. This innovative molecule combines a maleimide (MC) group, a valine-citrulline (VC) dipeptide linker, a p-aminobenzyl carbamate (PABC) spacer, and a DNA31 payload, making it a versatile tool for antibody-drug conjugates (ADCs) and other therapeutic applications.

The growing interest in MC-VC-PABC-DNA31 reflects the broader trend in precision medicine, where researchers seek compounds that enable selective drug delivery to minimize side effects. As the pharmaceutical industry shifts toward targeted therapies, this compound has gained attention for its ability to enhance the efficacy of anticancer treatments while reducing systemic toxicity.

One of the key advantages of MC-VC-PABC-DNA31 is its protease-cleavable linker system. The VC dipeptide is specifically recognized by lysosomal enzymes such as cathepsin B, which is overexpressed in many tumor cells. This allows for controlled release of the DNA31 payload only in the target tissue, improving therapeutic precision.

Recent advancements in ADC technology have put MC-VC-PABC-DNA31 in the spotlight. Researchers are particularly interested in how its PABC spacer contributes to payload stability during circulation while allowing efficient release upon internalization. This dual functionality addresses one of the major challenges in ADC development - maintaining stability while ensuring effective payload release.

The synthesis and application of MC-VC-PABC-DNA31 (CAS 1639352-03-6) represent significant progress in bioconjugation chemistry. Its molecular design demonstrates careful optimization of several critical parameters: linker stability in plasma, cleavage efficiency in target cells, and payload potency. These characteristics make it particularly valuable for developing next-generation ADCs with improved therapeutic indices.

From a pharmaceutical development perspective, MC-VC-PABC-DNA31 offers several technical advantages. The maleimide group provides efficient conjugation to cysteine residues on antibodies, while the overall structure maintains excellent solubility properties for formulation development. These features have made it a preferred choice for many preclinical and clinical-stage ADC programs.

Quality control of MC-VC-PABC-DNA31 requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to verify the compound's purity and structural integrity. The CAS registry number 1639352-03-6 serves as a unique identifier for this specific chemical entity across global databases and regulatory filings.

As research into targeted cancer therapies continues to expand, the demand for specialized linker-payload systems like MC-VC-PABC-DNA31 is expected to grow. Its application potential extends beyond oncology to other areas requiring precise drug delivery, such as autoimmune diseases and targeted antimicrobial therapies. This versatility positions it as a valuable tool in the evolving landscape of biopharmaceutical development.

The development of MC-VC-PABC-DNA31 reflects important trends in modern drug discovery: the shift toward bioconjugation strategies, the emphasis on controlled release mechanisms, and the pursuit of improved therapeutic windows. As these trends continue to shape pharmaceutical R&D, compounds with well-characterized properties like MC-VC-PABC-DNA31 will remain crucial for advancing innovative treatment modalities.

For researchers working with MC-VC-PABC-DNA31, proper handling and storage are essential to maintain its stability. The compound should be protected from light and moisture, typically stored at -20°C under inert atmosphere. These precautions help preserve the reactivity of the maleimide group and prevent degradation of the VC-PABC linker system.

Looking ahead, MC-VC-PABC-DNA31 (CAS 1639352-03-6) is poised to play a significant role in the next wave of ADC innovations. Its established track record in preclinical studies and ongoing clinical trials suggests it will remain a key component in the development of targeted therapies for years to come. As the field progresses, we can expect to see further refinements and derivatives building upon this successful molecular platform.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1639352-03-6)MC-VC-PABC-DNA31
A1013871
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):882.0/1755.0/2700.0